molecular formula C16H14F3NO2S B5821840 2-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline

2-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5821840
M. Wt: 341.3 g/mol
InChI Key: XBYCECKCMRHULS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline, also known as TFSI, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. TFSI is a tetrahydroisoquinoline derivative that has a sulfonyl group and a trifluoromethyl group attached to it. The compound has been synthesized using various methods, and its biological activities have been extensively studied.

Mechanism of Action

The mechanism of action of 2-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, monoamine oxidase, and tyrosinase. 2-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has also been shown to modulate the activity of various receptors, including the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the nicotinic acetylcholine receptor.
Biochemical and Physiological Effects:
2-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has antioxidant, anti-inflammatory, and anticancer properties. 2-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. In vivo studies have shown that 2-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its ease of synthesis and its ability to modulate various signaling pathways. However, 2-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline also has some limitations, including its potential toxicity and its limited solubility in water.

Future Directions

There are several future directions for research on 2-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline. One direction is to investigate the potential of 2-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate the potential of 2-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline as a modulator of neurotransmitter release and as a neuroprotective agent. Additionally, future research could focus on the development of new synthesis methods for 2-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline and the investigation of its potential applications in material science.

Synthesis Methods

2-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline can be synthesized using various methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Friedel-Crafts reaction. The Pictet-Spengler reaction involves the condensation of an amino acid or an amine with an aldehyde or a ketone in the presence of an acid catalyst. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone in the presence of an acid catalyst. The Friedel-Crafts reaction involves the reaction of an arene with an acyl chloride or an acid anhydride in the presence of a Lewis acid catalyst. The most commonly used method for synthesizing 2-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline is the Pictet-Spengler reaction, which involves the condensation of tryptamine with trifluoromethylphenylglyoxal in the presence of an acid catalyst.

Scientific Research Applications

2-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and material science. In medicinal chemistry, 2-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, 2-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has been studied for its potential as a neuroprotective agent and as a modulator of neurotransmitter release. In material science, 2-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has been investigated for its potential use as a dopant in organic semiconductors.

properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2S/c17-16(18,19)14-7-3-4-8-15(14)23(21,22)20-10-9-12-5-1-2-6-13(12)11-20/h1-8H,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYCECKCMRHULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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